
2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine
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Overview
Description
2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and an amine group attached to a methylpropan-1-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine typically involves the reaction of 1,5-dimethylpyrazole with appropriate alkylating agents. One common method involves the alkylation of 1,5-dimethylpyrazole with 2-chloromethyl-2-methylpropan-1-amine in the presence of a base such as sodium carbonate in acetonitrile under reflux conditions . The reaction mixture is then filtered, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions
Mechanism of Action
The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethylpyrazole: A precursor in the synthesis of 2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine.
2-{bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethanol: Another pyrazole derivative with similar structural features.
(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A pyrazole derivative with different substituents and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a methylpropan-1-amine moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Biological Activity
2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-amine, also known by its CAS number 1896600-43-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C9H17N3, with a molecular weight of 167.25 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
CAS Number | 1896600-43-3 |
Molecular Formula | C9H17N3 |
Molecular Weight | 167.25 g/mol |
Biological Activity
Recent studies have highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives, including anti-inflammatory, analgesic, and antitumor effects. The presence of the pyrazole ring in this compound is crucial for these activities.
Anti-inflammatory and Analgesic Effects
Research indicates that pyrazole compounds can inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways. For instance, similar pyrazole derivatives have shown effectiveness comparable to known non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib . This suggests that this compound may possess similar therapeutic potential.
Antitumor Activity
Studies have demonstrated that certain pyrazole derivatives exhibit antitumor properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. For example, compounds with structural similarities to this compound have been shown to inhibit tumor growth in animal models . Further research is needed to elucidate the specific pathways through which this compound exerts its antitumor effects.
The mechanism of action for this compound may involve interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It could potentially interact with receptors related to pain perception and inflammation.
- Cell Cycle Regulation : Similar compounds have been noted to affect cell cycle progression in cancer cells.
Case Studies
Several case studies have evaluated the efficacy of pyrazole derivatives in vivo:
Study 1: Anti-inflammatory Effects
A study assessed the anti-inflammatory activity of a related pyrazole compound in a rat model of arthritis. The results indicated a significant reduction in paw edema compared to control groups, suggesting that the compound effectively mitigated inflammation .
Study 2: Antitumor Efficacy
Another study investigated the antitumor potential of pyrazole derivatives in xenograft models. The administration of these compounds resulted in decreased tumor volume and increased survival rates among treated animals compared to untreated controls .
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-(1,5-dimethylpyrazol-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-7-5-8(11-12(7)4)9(2,3)6-10/h5H,6,10H2,1-4H3 |
InChI Key |
WMFOZSCZXSCKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(C)(C)CN |
Origin of Product |
United States |
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